molecular formula C7H7N3S B2954001 5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine CAS No. 1379222-60-2

5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine

Cat. No.: B2954001
CAS No.: 1379222-60-2
M. Wt: 165.21
InChI Key: XRVMRBLTLLQGKG-UHFFFAOYSA-N
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Description

5-Methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine (CAS 1379222-60-2) is a high-value heterocyclic building block with the molecular formula C7H7N3S and a molecular weight of 165.2 g/mol . This compound features a fused thiazolopyridine core structure, making it a privileged scaffold in medicinal chemistry for the design and synthesis of novel bioactive molecules. Thiazolopyridine derivatives have been identified as key intermediates in the development of potent and selective inhibitors for therapeutic targets. For instance, similar structural motifs are utilized in pyrimidine derivatives that act as potent ITK (Interleukin-2-inducible T-cell Kinase) inhibitors, highlighting the value of this chemotype in immunology and inflammation research . The presence of the exocyclic primary amine group offers a versatile handle for further functionalization through amide bond formation or nucleophilic substitution, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-4-2-3-5-6(9-4)11-7(8)10-5/h2-3H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVMRBLTLLQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and arylidenemalononitrile. Reaction conditions often involve solvents like ethanol and specific temperature and pressure settings to optimize yields .

Major Products

The major products formed from these reactions include various thiazolo[5,4-B]pyridine derivatives, which are characterized by their unique structural and functional properties .

Comparison with Similar Compounds

5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine

  • CAS : 934266-82-7
  • Molecular formula : C₆H₄BrN₃S
  • Molecular weight : 230.09 g/mol
  • Purity : 97% (commercially available)
  • Key properties : Higher molecular weight due to bromine substitution; boiling point predicted at 382.6±45.0°C . This compound is used in pharmaceutical intermediates, with pricing at 117.00 RMB/250 mg .

6-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-amine

  • CAS : EN300-349337
  • Molecular formula : C₆H₄ClN₃S
  • Molecular weight : 185.64 g/mol
  • Purity : 95%
  • Hazard category : H5 (moderate risk) .

Comparison Insight : Halogenation increases molecular weight and alters electronic properties, enhancing reactivity in cross-coupling reactions. Bromine’s larger atomic radius compared to chlorine may lead to steric effects in binding interactions .

Positional Isomers

[1,3]thiazolo[5,4-c]pyridin-2-amine

  • CAS : 108310-79-8
  • Molecular formula : C₅H₃N₃S
  • Key differences : The thiazole ring is fused to the pyridine at the 5,4-c position instead of 5,4-b , altering the electron distribution. This isomer has distinct safety profiles, with GHS hazard identifiers emphasizing respiratory irritation risks .

Comparison Insight : Positional isomerism significantly impacts biological activity and solubility. The 5,4-b isomer (target compound) is more commonly studied due to its synthetic accessibility .

Hydrogenated Derivatives

4,5,6,7-Tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

  • CAS : 97817-23-7
  • Molecular formula : C₆H₉N₃S
  • Used as a precursor for neuroactive compounds .

5-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

  • CAS : 17899-48-8
  • Purity : 98%
  • Application : Intermediate in API synthesis for central nervous system (CNS) drugs .

Comparison Insight : Hydrogenation reduces aromaticity, enhancing solubility in polar solvents. Methyl substitution further modulates lipophilicity, critical for blood-brain barrier penetration .

Methoxy-Substituted Analogs

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

  • CAS : 13797-77-8
  • Synthesis: Produced from 5-amino-2-methoxypyridine with an 87% yield .
  • Commercial availability : Priced at 109.00 €/1g (CymitQuimica) .

Comparison Insight : Methoxy groups enhance electron density on the aromatic system, improving stability under acidic conditions. This substitution is favored in agrochemical applications .

Research and Application Insights

  • Halogenated analogs (e.g., bromo, chloro) are pivotal in Suzuki-Miyaura coupling reactions for constructing complex heterocycles .
  • Hydrogenated derivatives exhibit improved pharmacokinetic profiles, making them candidates for CNS-targeted therapies .
  • Methoxy-substituted variants demonstrate enhanced thermal stability, advantageous in material science applications .

Biological Activity

5-Methyl-[1,3]thiazolo[5,4-B]pyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the synthesis, biological evaluations, and potential therapeutic applications of this compound, particularly focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate thiazole and pyridine moieties. Various methods have been reported to enhance yield and purity, including high-pressure synthesis techniques that utilize cyclocondensation reactions. These approaches allow for the efficient formation of the desired thiazolo-pyridine framework while maintaining functional group compatibility.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study highlighted the compound's potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM for one of its derivatives . Molecular docking studies revealed strong interactions with key residues in bacterial DNA gyrase, suggesting a mechanism of action that involves inhibition of bacterial DNA replication .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget PathogenMIC (μM)Mechanism of Action
3gPseudomonas aeruginosa0.21Inhibition of DNA gyrase
3fEscherichia coli0.25Inhibition of DNA gyrase

Anticancer Activity

In addition to its antimicrobial properties, this compound has also shown promising anticancer activity. Studies utilizing various cancer cell lines demonstrated that certain derivatives possess significant cytotoxic effects. For example, specific thiazolopyridine derivatives exhibited IC50 values in the range of 10–15 μM against breast and lung cancer cell lines . The mechanism appears to involve induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of Thiazolopyridine Derivatives

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
7cMCF-7 (breast)14.34Induction of apoptosis
7sHCT-116 (colon)6.90Cell cycle arrest

Case Studies

Several case studies have documented the biological activity of this compound derivatives:

  • Antimicrobial Evaluation : A series of thiazolo-pyridine derivatives were synthesized and tested for antimicrobial efficacy against a panel of pathogens. The most active compounds were identified based on their MIC values and subsequent molecular docking studies confirmed their binding affinities to target enzymes like DNA gyrase .
  • Cytotoxicity Studies : In vitro assays conducted on various cancer cell lines revealed that some derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. The results indicated a need for further exploration into their structure-activity relationships to optimize their therapeutic potential .

Q & A

Q. What are the key synthetic methodologies for 5-Methyl-[1,3]thiazolo[5,4-b]pyridin-2-amine?

The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with sulfur-containing reagents. A common approach involves reacting 5-amino-2-methylpyridine with thiocyanate derivatives under reflux conditions. For example, potassium thiocyanate and hydrochloric acid in 2-propanol yield the thiazolo ring via intramolecular cyclization . Reaction monitoring via TLC and purification through recrystallization (e.g., using CCl₄) are critical for isolating high-purity products (yields ~87%) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 12.53 Å, b = 7.46 Å, c = 13.89 Å, and β = 112.33° . Hydrogen bonding (e.g., N–H⋯N interactions with H⋯N = 2.933 Å) forms dimeric motifs, stabilizing the crystal lattice. Refinement using SHELXTL software achieves R-factors ≤ 0.052, ensuring structural accuracy .

Q. What preliminary biological activities have been reported?

Thiazolo-pyridine derivatives exhibit antimicrobial and anticancer potential. For instance, related compounds show activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . Mechanistic studies suggest inhibition of fungal ergosterol biosynthesis or bacterial cell wall synthesis, though target-specific assays (e.g., enzyme inhibition or flow cytometry) are needed for validation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Key variables include solvent polarity, temperature, and catalyst selection. Evidence from analogous selenazolo compounds suggests that using polar aprotic solvents (e.g., DMF) with triethylamine as a base improves cyclization efficiency . Microwave-assisted synthesis reduces reaction time (e.g., from 10 hours to 30 minutes) while maintaining yields >90% . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) enhances purity for pharmacological applications .

Q. How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., halogens) at the pyridine C5 position enhance antimicrobial potency, while methyl groups improve metabolic stability . For example, 6-fluoro derivatives show 2× higher activity against E. coli compared to the methyl analog . Computational docking (e.g., AutoDock Vina) predicts that substituents at C2 modulate binding to bacterial DNA gyrase .

Q. How can contradictions in reported biological data be resolved?

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 1–50 µM) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., NCI-60 panel screening) and orthogonal assays (e.g., apoptosis via Annexin V/PI staining) are recommended . Meta-analysis of crystallographic data (e.g., CSD entries) can clarify how substituent positioning affects intermolecular interactions and solubility .

Methodological Recommendations

  • Synthesis: Prioritize reflux in 2-propanol with thiocyanate derivatives for scalability .
  • Characterization: Use SCXRD for unambiguous structural confirmation and Hirshfeld surface analysis to quantify intermolecular interactions .
  • Bioactivity Testing: Combine disk diffusion (CLSI guidelines) with time-kill assays to assess bactericidal vs. bacteriostatic effects .

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